molecular formula C11H10N2O2 B12435328 (1-Nitronaphthalen-2-yl)methanamine

(1-Nitronaphthalen-2-yl)methanamine

Cat. No.: B12435328
M. Wt: 202.21 g/mol
InChI Key: VTDNIIGIAKXLGY-UHFFFAOYSA-N
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Description

(1-Nitronaphthalen-2-yl)methanamine: is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is characterized by a naphthalene ring substituted with a nitro group at the 1-position and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Nitronaphthalen-2-yl)methanamine typically involves nitration and amination reactions. One common method involves the nitration of naphthalene to form 1-nitronaphthalene, followed by a substitution reaction to introduce the methanamine group at the 2-position . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reducing agents for the subsequent amination step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: (1-Nitronaphthalen-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (1-Nitronaphthalen-2-yl)methanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound can be used to study the effects of nitro and amine groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: The compound’s structure allows for modifications that can lead to the discovery of new drugs .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (1-Nitronaphthalen-2-yl)methanamine involves its interaction with molecular targets through its nitro and amine groups. These functional groups can participate in various chemical reactions, influencing the compound’s biological activity. The nitro group can undergo reduction to form reactive intermediates, while the amine group can form hydrogen bonds and other interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: (1-Nitronaphthalen-2-yl)methanamine is unique due to the presence of both nitro and methanamine groups on the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

(1-nitronaphthalen-2-yl)methanamine

InChI

InChI=1S/C11H10N2O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13(14)15/h1-6H,7,12H2

InChI Key

VTDNIIGIAKXLGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])CN

Origin of Product

United States

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